6-Chloro-1,2,4-triazine-5-carbaldehyde
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Overview
Description
6-Chloro-1,2,4-triazine-5-carbaldehyde is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of a chloro group and an aldehyde group in the this compound structure makes it a versatile intermediate for the synthesis of various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,2,4-triazine-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyanuric chloride with formamide, followed by chlorination. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization and chlorination processes .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,2,4-triazine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
Oxidation: 6-Chloro-1,2,4-triazine-5-carboxylic acid.
Reduction: 6-Chloro-1,2,4-triazine-5-methanol.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
6-Chloro-1,2,4-triazine-5-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-1,2,4-triazine-5-carbaldehyde is primarily related to its ability to undergo various chemical transformations. The aldehyde group can form covalent bonds with nucleophiles, while the chloro group can participate in substitution reactions. These properties make it a versatile intermediate in the synthesis of compounds with specific biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Similar in structure but with methoxy groups instead of an aldehyde group.
1,3,5-Triazine-2,4-diamine, 6-chloro-: Contains amino groups instead of an aldehyde group.
Pyrrolo[2,1-f][1,2,4]triazine: A bicyclic compound with antiviral properties.
Uniqueness
6-Chloro-1,2,4-triazine-5-carbaldehyde is unique due to the presence of both a chloro group and an aldehyde group, which allows it to participate in a wide range of chemical reactions.
Properties
Molecular Formula |
C4H2ClN3O |
---|---|
Molecular Weight |
143.53 g/mol |
IUPAC Name |
6-chloro-1,2,4-triazine-5-carbaldehyde |
InChI |
InChI=1S/C4H2ClN3O/c5-4-3(1-9)6-2-7-8-4/h1-2H |
InChI Key |
NTSFBDVJMMDBBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N=N1)Cl)C=O |
Origin of Product |
United States |
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